molecular formula C10H10N2O3 B2585892 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one CAS No. 22246-45-3

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Cat. No. B2585892
Key on ui cas rn: 22246-45-3
M. Wt: 206.201
InChI Key: ASVGSXZZZWXPRE-UHFFFAOYSA-N
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Patent
US08173813B2

Procedure details

A solution of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1.42 g, 8.81 mmol) in conc. H2SO4 (25 mL) was treated with fuming HNO3 (414 μL, 8.81 mmol) at −5 to −10° C. (ice/MeOH). The resulting solution was stirred at the same temperature for 30 minutes. The reaction was quenched with the addition of crushed ice. The resulting suspension was diluted with H2O (50 mL) and filtered. The solid was washed with 4×50 mL H2O, collected and dried under reduced pressure overnight. Yield: 1.0 g, 55.1%. 1H-NMR (DMSO-d6) δ 10.08 (s, 1H), 8.19 (d, J=2.4 Hz, 1H), 8.11 (dd, J=2.4, 8.7 Hz, 1H), 7.15 (d, J=8.7 Hz, 1H), 2.83-2.79 (m, 2H), 2.26-2.13 (m, 4H). MS (EI): 206 (M+).
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
414 μL
Type
reactant
Reaction Step One
[Compound]
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:7](=[O:8])[CH2:6][CH2:5][CH2:4][C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[N+:13]([O-])([OH:15])=[O:14]>OS(O)(=O)=O>[N+:13]([C:10]1[CH:11]=[CH:12][C:2]2[NH:1][C:7](=[O:8])[CH2:6][CH2:5][CH2:4][C:3]=2[CH:9]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
N1C2=C(CCCC1=O)C=CC=C2
Name
Quantity
414 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the addition of crushed ice
ADDITION
Type
ADDITION
Details
The resulting suspension was diluted with H2O (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with 4×50 mL H2O
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC2=C(NC(CCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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